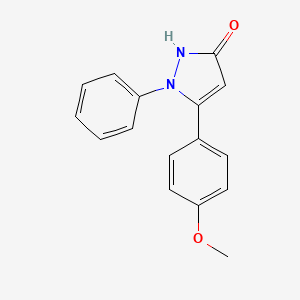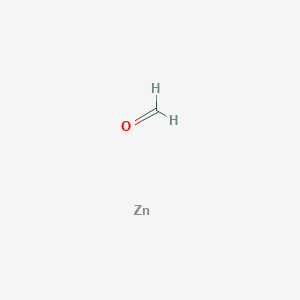
Formaldehyde--zinc (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde–zinc (1/1) is a compound formed by the combination of formaldehyde and zinc in a 1:1 molar ratio. Formaldehyde is the simplest aldehyde, known for its high reactivity and widespread use in various industrial applications. Zinc, on the other hand, is a transition metal with significant roles in biological systems and industrial processes. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formaldehyde–zinc (1/1) can be synthesized through various methods. One common approach involves the reaction of zinc salts with formaldehyde under controlled conditions. For instance, zinc chloride can react with formaldehyde in an aqueous solution to form the desired compound. The reaction typically requires a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of formaldehyde–zinc (1/1) often involves large-scale reactors where zinc salts and formaldehyde are mixed under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde–zinc (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, formaldehyde–zinc (1/1) can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where formaldehyde or zinc is replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving formaldehyde–zinc (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of formaldehyde–zinc (1/1) depend on the specific reaction conditions. For example, oxidation may yield zinc oxide and formic acid, while reduction could produce methanol and zinc metal.
Scientific Research Applications
Formaldehyde–zinc (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential use in medical treatments and drug development.
Industry: Formaldehyde–zinc (1/1) is utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which formaldehyde–zinc (1/1) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Formaldehyde–copper (1/1): Similar to formaldehyde–zinc (1/1), this compound involves the combination of formaldehyde with copper.
Formaldehyde–iron (1/1): Another similar compound where formaldehyde is combined with iron.
Uniqueness
Formaldehyde–zinc (1/1) is unique due to the specific properties imparted by zinc. Zinc’s role in biological systems and its reactivity with formaldehyde result in distinct chemical and biological behaviors compared to similar compounds involving other metals.
Properties
CAS No. |
817629-64-4 |
|---|---|
Molecular Formula |
CH2OZn |
Molecular Weight |
95.4 g/mol |
IUPAC Name |
formaldehyde;zinc |
InChI |
InChI=1S/CH2O.Zn/c1-2;/h1H2; |
InChI Key |
QGKLCGVVGGFZBS-UHFFFAOYSA-N |
Canonical SMILES |
C=O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


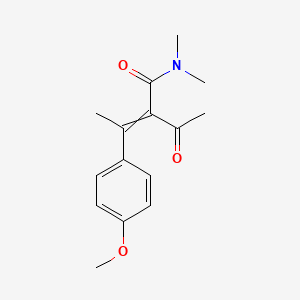
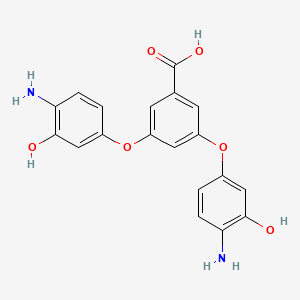
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
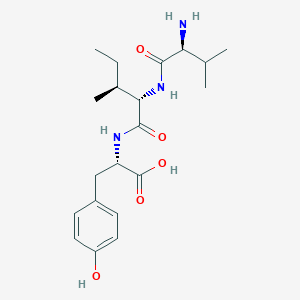
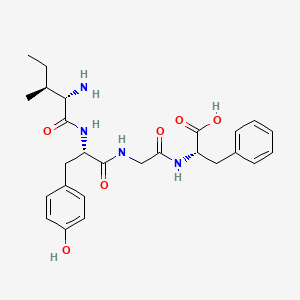
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
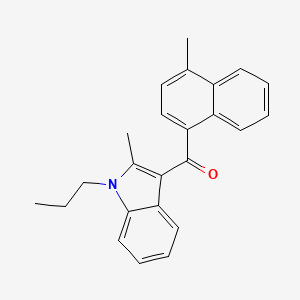
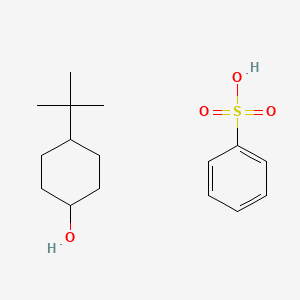
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
